molecular formula C22H23N3O4S B2517331 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899986-95-9

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2517331
CAS No.: 899986-95-9
M. Wt: 425.5
InChI Key: OVFMFBTZFPKUBI-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic heterocyclic compound with a molecular formula of C22H23N3O4S and a molecular weight of 425.50 g/mol . Its structure incorporates a fused quinazoline core, a furanylmethyl group, and a (3-methoxyphenyl)acetamide moiety linked via a thioether bridge. While the specific biological profile of this compound is under investigation, its structural features are characteristic of molecules designed to modulate central nervous system targets. Research into analogous compounds indicates potential utility as orexin receptor agonists . Orexin receptors are key regulators of sleep-wake cycles and arousal, making their agonists subjects of significant research interest for therapeutic areas such as narcolepsy and other neurological disorders . This makes the compound a valuable chemical tool for probing orexin receptor function and signaling pathways in experimental settings. The compound is provided for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. CAS Number: 899954-75-7 Molecular Formula: C22H23N3O4S Molecular Weight: 425.50 g/mol

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-16-7-4-6-15(12-16)23-20(26)14-30-21-18-9-2-3-10-19(18)25(22(27)24-21)13-17-8-5-11-29-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMFBTZFPKUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide , also known by its CAS number 899986-95-9 , is a thioacetamide derivative with a complex structure that includes a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S with a molecular weight of 425.5 g/mol . Its structural features contribute to its biological activity:

PropertyValue
Molecular Weight425.5 g/mol
Melting PointN/A
Boiling PointN/A
DensityN/A
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The unique structural features allow it to effectively bind to these targets, potentially inhibiting their activity. For example, compounds with similar structures have shown inhibitory effects on cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The inhibition mechanism often involves competitive binding at the active site of these enzymes .

Biological Activity and Applications

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Anti-inflammatory Activity : Due to its structural similarity to known COX inhibitors, this compound may exhibit anti-inflammatory properties by inhibiting the COX enzymes involved in prostaglandin synthesis.
  • Antiviral Properties : Similar compounds have been explored for their inhibitory effects on viral proteases, such as the main protease (Mpro) of SARS-CoV-2. Inhibitors targeting Mpro are crucial for COVID-19 treatment strategies .
  • Anticancer Potential : Compounds containing furan and thioacetamide moieties have been investigated for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting pathways critical for tumor growth .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to this compound:

  • A study reported the synthesis and biological evaluation of furan derivatives as inhibitors of SARS-CoV-2 Mpro. Compounds showed IC50 values ranging from 1.55 μM to 10.76 μM .
  • Another investigation into thioacetamide derivatives indicated that structural modifications could enhance their inhibitory potency against specific enzymes involved in disease pathways .

Scientific Research Applications

Inhibition of O-linked Beta-N-acetylglucosamine Transferase (OGT)

OSMI-1 is recognized as a cell-permeable inhibitor of O-linked beta-N-acetylglucosamine transferase (OGT), an enzyme involved in the modification of proteins through glycosylation. This modification plays a crucial role in various cellular processes including signal transduction and gene expression. By inhibiting OGT, OSMI-1 can potentially affect cancer cell proliferation and survival pathways .

Anticancer Activity

Recent studies have indicated that compounds similar to OSMI-1 exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines. The ability of OSMI-1 to inhibit OGT suggests it may disrupt oncogenic signaling pathways, providing a novel approach to cancer therapy .

Case Study: Antitumor Activity

A study published in GSC Biological and Pharmaceutical Sciences demonstrated that certain quinazoline derivatives exhibited potent antitumor activity against human myelogenous leukemia K562 cells. Among these compounds, those structurally related to OSMI-1 showed significant inhibitory effects with IC50 values indicating effective concentrations for therapeutic use .

Research Insights on Structure-Activity Relationship

Research has focused on the structure-activity relationship (SAR) of similar compounds. Modifications to the furan and quinazoline rings have been explored to enhance biological activity. For example, substituents on the phenyl group have been shown to significantly affect the potency of these compounds against cancer cells .

Comparative Analysis of Related Compounds

Compound NameInhibitory TargetIC50 Value (µM)Reference
OSMI-1OGTNot specified
Quinazoline Derivative ACancer Cell Lines0.51
Quinazoline Derivative BCancer Cell Lines6.25

Comparison with Similar Compounds

Key Observations :

  • However, the furan group could improve metabolic stability due to its heteroaromatic nature .
  • Physicochemical Properties: The higher melting points (251–315°C) of sulfamoylphenyl derivatives () suggest greater crystallinity compared to the target compound, which may exhibit lower melting points due to the flexible hexahydroquinazolinone core .
  • Solubility: The morpholinoethyl substituent in the analogue from likely enhances aqueous solubility via its tertiary amine, whereas the 3-methoxyphenyl group in the target compound may balance lipophilicity for membrane permeability .

Heterocyclic Analogues with Thioacetamide Linkages

Compounds with similar thioacetamide motifs but distinct heterocyclic cores include:

Compound Name Core Structure Substituents Key Properties/Activities Reference
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, variable N-substituents Anti-exudative activity (10 mg/kg vs. diclofenac sodium)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide Benzothiazole 4-Methoxybenzyl, 2-hydroxyphenyl Not reported in evidence; structural similarity to analgesics
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Structural similarity to benzylpenicillin; hydrogen-bonded dimers

Key Observations :

  • Biological Activity: The triazole-furan derivative () demonstrates significant anti-exudative activity, suggesting that the furan-thioacetamide combination may be pharmacologically relevant.
  • Crystallinity: The thiazole-based compound () forms hydrogen-bonded dimers, which could stabilize its solid-state structure. The target compound’s hexahydroquinazolinone core may reduce crystallinity, favoring amorphous forms for enhanced dissolution .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 50–80°C), solvent selection (e.g., DMF or ethanol), and reaction time (1–6 hours per step). Key intermediates include the hexahydroquinazolinone core and the thioacetamide linkage. Purification via column chromatography or recrystallization is essential to achieve >95% purity. Analytical validation using HPLC and 1^1H/13^13C NMR ensures structural fidelity .

Q. How can researchers validate the compound's structural integrity post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, methoxyphenyl singlet at δ 3.8 ppm).
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ = 454.15 g/mol).
  • HPLC : Monitor purity (>95% with C18 column, acetonitrile/water gradient). Cross-referencing with computational models (e.g., InChIKey) enhances accuracy .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs of hexahydroquinazolinone-thioacetamides show activity against:

  • Kinases (e.g., EGFR, IC50_{50} ~10–15 µM).
  • Antimicrobial targets (e.g., Gram-positive bacteria, MIC 8–32 µg/mL).
  • Apoptosis regulators (e.g., Bcl-2 inhibition in cancer cell lines). Target prioritization requires docking studies and enzymatic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Replace the furan-2-ylmethyl group with morpholinoethyl or dimethylaminopropyl to assess solubility/activity trade-offs.
  • Substituent effects : Compare 3-methoxyphenyl vs. 4-fluorophenyl on target binding (e.g., Δ\DeltapIC50_{50} values).
  • Bioisosteric swaps : Substitute thioacetamide with sulfonamide or urea groups. Use 3D-QSAR models and molecular dynamics simulations to predict binding affinities .

Q. What experimental strategies resolve contradictions in biological activity data?

Example: If cytotoxicity (CC50_{50}) varies across cell lines (e.g., 5 µM in HeLa vs. 20 µM in MCF-7):

  • Mechanistic profiling : Conduct transcriptomics to identify differential gene expression.
  • Off-target screening : Use kinome-wide panels (e.g., Eurofins KinaseProfiler™).
  • Metabolic stability assays : Assess liver microsome degradation to rule out pharmacokinetic artifacts .

Q. How can computational methods enhance the understanding of this compound's reactivity?

  • Reaction pathway modeling : Apply density functional theory (DFT) to predict intermediates in thioacetamide formation.
  • Solvent effect simulations : Compare polar (water) vs. aprotic (DMF) solvents on reaction kinetics.
  • Docking studies : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., PDB 1M17) .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating anticancer potential?

  • MTT/PrestoBlue : Dose-response curves in 3+ cancer cell lines.
  • Apoptosis markers : Caspase-3/7 activation via luminescence assays.
  • Cell cycle analysis : Flow cytometry (PI staining). Validate findings with patient-derived xenograft (PDX) models .

Q. How to address solubility challenges in biological testing?

  • Co-solvents : Use DMSO (<0.1% final concentration) or cyclodextrin complexes.
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release.
  • Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .

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